molecular formula C21H21N3O4 B11372313 2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-{5-[(4-Methylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11372313
M. Wt: 379.4 g/mol
InChI Key: GSNLZTFFYCGMOH-UHFFFAOYSA-N
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Description

2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, which are then coupled through various organic reactions such as nucleophilic substitution and cyclization.

  • Step 1: Synthesis of Furan Intermediate

      Reagents: 4-METHYLPHENOL, formaldehyde, and a base such as sodium hydroxide.

      Conditions: The reaction is carried out under reflux conditions to form the 4-METHYLPHENOXYMETHYL group attached to the furan ring.

  • Step 2: Synthesis of Oxazole Intermediate

      Reagents: OXOLAN-2-YL-methylamine and a suitable nitrile source.

      Conditions: The reaction involves cyclization under acidic or basic conditions to form the oxazole ring.

  • Step 3: Coupling of Intermediates

      Reagents: The furan and oxazole intermediates.

      Conditions: The coupling reaction is typically performed under inert atmosphere using a catalyst such as palladium to facilitate the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Furan-2,5-dione derivatives.

    Reduction Products: Amines or amides.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and oxazole rings can participate in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. The nitrile group can act as an electrophile, reacting with nucleophilic sites in proteins or DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE shares structural similarities with other heterocyclic compounds such as:
    • 2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-THIAZOLE-4-CARBONITRILE
    • 2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-IMIDAZOLE-4-CARBONITRILE

Uniqueness

  • The unique combination of the furan, oxazole, and nitrile groups in 2-{5-[(4-METHYLPHENOXY)METHYL]FURAN-2-YL}-5-{[(OXOLAN-2-YL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C21H21N3O4/c1-14-4-6-15(7-5-14)26-13-17-8-9-19(27-17)21-24-18(11-22)20(28-21)23-12-16-3-2-10-25-16/h4-9,16,23H,2-3,10,12-13H2,1H3

InChI Key

GSNLZTFFYCGMOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4CCCO4)C#N

Origin of Product

United States

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